Cmpda

Description

Structure

3D Structure

Properties

IUPAC Name |

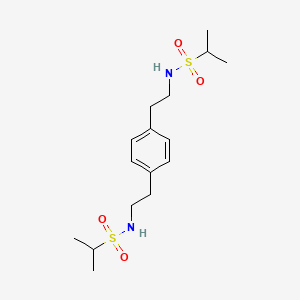

N-[2-[4-[2-(propan-2-ylsulfonylamino)ethyl]phenyl]ethyl]propane-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O4S2/c1-13(2)23(19,20)17-11-9-15-5-7-16(8-6-15)10-12-18-24(21,22)14(3)4/h5-8,13-14,17-18H,9-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHLGMMYEKXPVSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)NCCC1=CC=C(C=C1)CCNS(=O)(=O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380607-77-2 | |

| Record name | CMPDA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0380607772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CMPDA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A36XX25K37 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

CMFDA: An In-depth Technical Guide for Cell Biology Researchers

Abstract

5-Chloromethylfluorescein diacetate (CMFDA), commercially known as CellTracker™ Green CMFDA, is a versatile and widely utilized fluorescent probe in cell biology. Its unique properties make it an invaluable tool for researchers, scientists, and drug development professionals for long-term cell tracking, viability assessment, and cytotoxicity studies. This technical guide provides a comprehensive overview of CMFDA, including its mechanism of action, key applications, detailed experimental protocols, and data interpretation.

Introduction to CMFDA

CMFDA is a cell-permeable dye that, upon entering a live cell, undergoes intracellular transformations to become a fluorescent and cell-impermeant molecule.[1][2] This allows for the stable, long-term labeling of viable cells, with the fluorescent signal being retained for several days and passed on to daughter cells through multiple generations.[2][3] Its green fluorescence is bright and stable at physiological pH, making it suitable for a variety of applications, including fluorescence microscopy, flow cytometry, and high-content screening.[1][4][5]

Mechanism of Action

The functionality of CMFDA is a multi-step process that relies on the enzymatic activity and intracellular environment of viable cells.

Initially, the non-fluorescent CMFDA molecule readily crosses the cell membrane into the cytoplasm.[1][2] Once inside a viable cell, intracellular esterases cleave the two acetate groups from the CMFDA molecule.[1][3] This enzymatic conversion yields the fluorescent compound 5-chloromethylfluorescein (CMF). The chloromethyl group of CMF then reacts with intracellular thiols, primarily glutathione (GSH), in a reaction that is largely mediated by glutathione S-transferases (GSTs).[2][6] This forms a fluorescent, cell-impermeant glutathione adduct, which is well-retained within the cell.[2]

Quantitative Data and Specifications

For accurate and reproducible experimental design, a clear understanding of CMFDA's properties is crucial.

Table 1: Physicochemical and Spectral Properties of CMFDA

| Property | Value | Reference(s) |

| Molecular Weight | 464.85 g/mol | [7][8] |

| Excitation (max) | ~492-499 nm | [3][7][9] |

| Emission (max) | ~514-517 nm | [3][5][9] |

| Appearance | Off-white to yellow solid | [7] |

| Solubility | Soluble in DMSO | [7] |

| Quantum Yield | High (specific value not consistently reported in literature) | [4] |

| Molar Extinction Coefficient | Not consistently reported in literature | - |

| Storage (lyophilized) | ≤-20°C, protected from light and moisture | [7][8] |

| Storage (stock solution) | -20°C for up to 1 month; -80°C for up to 6 months | [5] |

Table 2: Recommended Working Concentrations for CMFDA

| Application | Concentration Range | Incubation Time | Cell Type (Example) | Reference(s) |

| Short-term cell tracking/viability | 0.5 - 5 µM | 15 - 45 min | General | [3][5][10] |

| Long-term cell tracking | 5 - 25 µM | 15 - 45 min | Rapidly dividing cells | [3][5][10] |

| Fluorescence Microscopy | 1 - 10 µM | 20 - 30 min | Adherent cells | [4] |

| Flow Cytometry | 1 - 5 µM | 15 - 30 min | Suspension cells | [1] |

| 3D Spheroids/Organoids | 5 - 25 µM | 30 - 60 min | Intestinal organoids | - |

Key Applications and Experimental Protocols

CMFDA's robust and stable fluorescence makes it a valuable tool for a multitude of applications in cell biology and drug discovery.

Long-Term Cell Tracking and Proliferation

CMFDA is ideal for monitoring cell migration, invasion, and proliferation over extended periods. The dye is passed to daughter cells, allowing for multigenerational tracking.[2]

Experimental Workflow for Cell Tracking:

Detailed Protocol for Long-Term Cell Tracking:

-

Cell Preparation: Culture cells to the desired confluency. For adherent cells, they can be stained directly on the culture plate or coverslips. For suspension cells, harvest and wash them with serum-free medium.

-

CMFDA Working Solution Preparation: Prepare a fresh working solution of CMFDA in serum-free medium at the desired concentration (typically 5-25 µM for long-term tracking).[3][5] Warm the solution to 37°C.

-

Staining: Remove the culture medium and add the pre-warmed CMFDA working solution to the cells. Incubate for 15-45 minutes at 37°C, protected from light.[5]

-

Wash and Recovery: Aspirate the CMFDA solution and replace it with fresh, pre-warmed complete culture medium. Incubate for an additional 30 minutes at 37°C to allow for complete de-esterification and conjugation.[11]

-

Final Wash: Wash the cells once with PBS.

-

Imaging and Analysis: Image the cells at the initial time point (t=0) using a fluorescence microscope or flow cytometer. Continue to culture the cells under your experimental conditions and acquire images at subsequent time points to track cell movement and proliferation.

Cell Viability and Cytotoxicity Assays

Since CMFDA requires esterase activity for fluorescence, it serves as an excellent marker for cell viability.[1] It can be used in cytotoxicity assays to assess the effect of drugs or other treatments on cell health.

Experimental Workflow for Cytotoxicity Assay:

Detailed Protocol for a Drug Screening Cytotoxicity Assay:

-

Cell Seeding: Seed cells in a 96-well or 384-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.

-

Compound Treatment: The following day, treat the cells with a serial dilution of the test compounds. Include appropriate controls (e.g., vehicle control, positive control for cell death).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Staining: Prepare a staining solution containing CMFDA (e.g., 1 µM) and a dead cell stain like Propidium Iodide (PI) or DAPI in serum-free medium. Remove the treatment medium and add the staining solution to each well. Incubate for 15-30 minutes at 37°C.

-

Wash: Gently wash the cells with PBS.

-

Data Acquisition: Measure the fluorescence intensity using a microplate reader (Green channel for CMFDA, Red channel for PI). Alternatively, use a high-content imager or flow cytometer for single-cell analysis.

-

Data Analysis: Calculate the percentage of viable cells for each treatment condition relative to the vehicle control. Plot the dose-response curve and determine the IC50 value for each compound.

Glutathione Level Assessment

The reaction of CMF with intracellular thiols, predominantly glutathione, suggests that CMFDA fluorescence can be an indicator of cellular glutathione levels.[2] Depletion of glutathione can lead to a decrease in CMFDA fluorescence.

Relevant Signaling Pathway: Glutathione and Detoxification

Protocol for a Flow Cytometry-based Glutathione Assay:

-

Cell Treatment: Culture cells and treat them with compounds known to modulate glutathione levels (e.g., buthionine sulfoximine to deplete GSH, or N-acetylcysteine as a GSH precursor).

-

Staining: Harvest and stain the cells with a low concentration of CMFDA (e.g., 1-5 µM) for 15-30 minutes at 37°C.

-

Data Acquisition: Analyze the cells on a flow cytometer, measuring the green fluorescence intensity.

-

Data Analysis: Compare the mean fluorescence intensity of the treated cells to the control cells. A decrease in fluorescence intensity suggests a depletion of intracellular glutathione.

Applications in 3D Cell Culture

CMFDA can be effectively used to label cells within 3D spheroids and organoids.[12][13] This allows for the tracking of cell migration and viability within these more physiologically relevant models.

Considerations for 3D Staining:

-

Penetration: Higher concentrations of CMFDA and longer incubation times may be necessary to ensure adequate penetration into the center of the 3D structure.[12]

-

Washing: Thorough washing is critical to remove unbound dye and reduce background fluorescence.

-

Imaging: Confocal microscopy is recommended for imaging CMFDA-stained 3D cultures to allow for optical sectioning and visualization of cells deep within the spheroid or organoid.[12]

Multiplexing and Co-staining

The spectral properties of CMFDA's emission (similar to FITC) allow for its use in multiplexing experiments with other fluorescent probes.

-

Dead Cell Stains: CMFDA is commonly used with red-fluorescent dead cell stains like Propidium Iodide (PI) or 7-AAD for simultaneous viability and cytotoxicity assessment.[1]

-

Organelle Stains: It can be combined with trackers for specific organelles, such as MitoTracker Red for mitochondria, to study cellular dynamics.

-

Immunofluorescence: The fluorescent signal of CMFDA is retained after fixation with formaldehyde, allowing for subsequent immunofluorescent staining of cellular targets.[1]

Troubleshooting

Table 3: Common Issues and Solutions in CMFDA Staining

| Issue | Possible Cause(s) | Suggested Solution(s) | Reference(s) |

| No or weak staining | - Staining in the presence of serum in the medium.- Inadequate dye concentration or incubation time.- Cells are not viable. | - Stain in serum-free medium.- Increase CMFDA concentration and/or incubation time.- Confirm cell viability with another method (e.g., trypan blue). | [11] |

| High background fluorescence | - Incomplete removal of unbound dye.- Extracellular esterase activity in the medium. | - Ensure thorough washing steps after staining.- Use fresh, high-quality serum-free medium for staining. | - |

| Cell toxicity | - CMFDA concentration is too high. | - Titrate the CMFDA concentration to the lowest effective level. | [3] |

| Uneven staining | - Cell clumping.- Incomplete removal of culture medium before staining. | - Ensure a single-cell suspension for staining suspension cells.- Completely aspirate the medium before adding the CMFDA solution. | - |

Conclusion

CMFDA is a powerful and versatile fluorescent probe for the long-term tracking of viable cells. Its robust fluorescence, good retention, and low cytotoxicity make it an indispensable tool in a wide range of cell biology applications, from basic research to drug discovery. By understanding its mechanism of action and optimizing experimental protocols, researchers can leverage CMFDA to gain valuable insights into cellular processes.

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. Green CMFDA (5-Chloromethylfluorescein diacetate), Green fluorescent dye (CAS 136832-63-8) | Abcam [abcam.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. pubcompare.ai [pubcompare.ai]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Reaction kinetics and targeting to cellular glutathione S-transferase of the glutathione peroxidase mimetic PhSeZnCl and its d,l-polylactide microparticle formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. adipogen.com [adipogen.com]

- 8. abmole.com [abmole.com]

- 9. FluoroFinder [app.fluorofinder.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. CellTracker™ Green CMFDA Dye, 1 mg - FAQs [thermofisher.com]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

An In-depth Technical Guide to CMFDA Cell Staining: Mechanism of Action and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-chloromethylfluorescein diacetate (CMFDA), a widely used fluorescent probe for long-term cell tracking. We will delve into the core mechanism of action, provide detailed experimental protocols, present quantitative data for effective experimental design, and offer troubleshooting guidance.

Core Mechanism of Action

CMFDA is a cell-permeable dye that allows for the long-term labeling of viable cells. Its mechanism relies on a two-step intracellular activation process that transforms the molecule into a fluorescent and cell-impermeant form.

Initially, CMFDA is a non-fluorescent and cell-permeable molecule due to the presence of two acetate groups. Once it passively diffuses across the cell membrane into the cytoplasm, the following events occur:

-

Enzymatic Cleavage: Inside the cell, ubiquitous cytosolic esterases cleave the acetate groups from the CMFDA molecule. This enzymatic reaction unmasks the fluorescein moiety, rendering the molecule fluorescent.[1][2]

-

Thiol Conjugation: The cleaved molecule now possesses a reactive chloromethyl group. This group readily and covalently reacts with intracellular thiol-containing molecules, primarily the tripeptide glutathione (GSH).[3] This reaction is catalyzed by the enzyme glutathione S-transferase (GST), a key component of the cell's phase II detoxification pathway.[4][5]

The resulting fluorescein-glutathione conjugate is a larger, membrane-impermeant molecule that is well-retained within the cytoplasm. This stable, covalent linkage ensures that the fluorescent signal is not easily extruded from the cell and is passed on to daughter cells upon cell division, making CMFDA an excellent tool for multigenerational cell tracking.[6] The fluorescence can be readily detected using standard fluorescein filter sets in fluorescence microscopy and flow cytometry.[6]

Quantitative Data

For successful and reproducible experiments, it is crucial to optimize the staining conditions. The following tables summarize key quantitative data for CMFDA.

Table 1: Physicochemical and Spectral Properties of CMFDA

| Property | Value | Reference(s) |

| Molecular Formula | C₂₅H₁₇ClO₇ | [4] |

| Molecular Weight | 464.85 g/mol | |

| Excitation Maximum (Ex) | ~492-498 nm | [7] |

| Emission Maximum (Em) | ~514-517 nm | |

| Solubility | Soluble in DMSO | [8] |

| Appearance | Off-white to yellow powder | [8] |

Table 2: Recommended Staining Conditions for Various Cell Types

| Cell Type | CMFDA Concentration | Incubation Time | Reference(s) |

| General (Short-term) | 0.5 - 5 µM | 15 - 45 min | [2][9] |

| General (Long-term) | 5 - 25 µM | 15 - 45 min | [2][9] |

| HeLa Cells | 5 µM | 30 min | [10] |

| Jurkat Cells | Not specified, but used | 30 min | [3] |

| Peripheral Blood Mononuclear Cells (PBMCs) | Not specified, but used | 30 min | [3] |

| MN9D Neurons | 2.5 µM | 30 min | [1] |

| Human Bone Marrow Mesenchymal Stem Cells (hBM-MSCs) | Not specified, but used | Not specified |

Table 3: Fluorescence Stability and Retention

| Parameter | Observation | Reference(s) |

| Fluorescence Duration | At least 72 hours in some cell types | [2] |

| Generational Tracking | Passed to daughter cells for several generations | [6] |

| Cell-to-Cell Transfer | Not transferred to adjacent cells in a population | [6] |

| Fixability | The staining pattern can be fixed with formaldehyde or glutaraldehyde | [6] |

| Retention in Jurkat cells | ~20% or less after 4 hours of incubation | [3] |

Experimental Protocols

The following are detailed protocols for staining suspension and adherent cells with CMFDA. It is recommended to optimize the CMFDA concentration and incubation time for your specific cell type and experimental conditions.

General Workflow

Staining Suspension Cells (e.g., Jurkat, Lymphocytes)

Materials:

-

CMFDA (e.g., from Thermo Fisher Scientific, MedchemExpress)

-

Anhydrous DMSO

-

Serum-free cell culture medium

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Centrifuge tubes

-

Micropipettes and sterile tips

Protocol:

-

Prepare a 10 mM CMFDA Stock Solution:

-

Allow the vial of CMFDA to warm to room temperature before opening.

-

Dissolve the lyophilized CMFDA in high-quality, anhydrous DMSO to a final concentration of 10 mM.[9]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

-

-

Prepare the CMFDA Working Solution:

-

On the day of the experiment, dilute the 10 mM stock solution to the desired final working concentration (typically 0.5-25 µM) in serum-free cell culture medium.[9] It is crucial to use serum-free medium as serum components can react with CMFDA.

-

Warm the working solution to 37°C before use.

-

-

Cell Preparation and Staining:

-

Harvest cells by centrifugation (e.g., 300-500 x g for 5 minutes).

-

Aspirate the supernatant and resuspend the cell pellet gently in the pre-warmed CMFDA working solution at a concentration of approximately 1 x 10⁶ cells/mL.

-

Incubate the cells for 15-45 minutes at 37°C in a CO₂ incubator, protected from light.[9]

-

After incubation, centrifuge the cells and remove the CMFDA working solution.

-

Resuspend the cell pellet in fresh, pre-warmed complete culture medium and incubate for at least 30 minutes to allow for complete modification of the dye.

-

-

Washing and Analysis:

-

Wash the cells twice with complete medium or PBS by centrifugation to remove any unbound dye.

-

Resuspend the final cell pellet in the appropriate buffer for analysis by flow cytometry or in culture medium for fluorescence microscopy.

-

Staining Adherent Cells (e.g., HeLa, Fibroblasts)

Materials:

-

Same as for suspension cells, plus cell culture plates or dishes.

Protocol:

-

Prepare CMFDA Stock and Working Solutions:

-

Follow steps 1 and 2 from the suspension cell protocol.

-

-

Cell Staining:

-

Grow adherent cells to the desired confluency on coverslips or in culture plates.

-

Aspirate the culture medium from the cells.

-

Gently add the pre-warmed CMFDA working solution to cover the cell monolayer.

-

Incubate the cells for 15-45 minutes at 37°C in a CO₂ incubator, protected from light.[9]

-

Remove the CMFDA working solution.

-

Add fresh, pre-warmed complete culture medium and incubate for at least 30 minutes.

-

-

Washing and Analysis:

-

Wash the cells twice with complete medium or PBS.

-

The cells are now ready for analysis by fluorescence microscopy.

-

Specific Protocol for HeLa Cells

This protocol is optimized for live HeLa cells grown in DMEM with 5% FCS.[10]

-

Prepare a 5 µM Working Solution: Dilute the 10 mM CMFDA stock solution in serum-free DMEM (1 µL stock solution + 1999 µL medium). Warm the working solution to 37°C.[10]

-

Labeling:

-

Washing and Imaging:

-

Wash the cells with PBS.

-

Image the cells as soon as possible.

-

Role of Glutathione S-Transferase (GST) in Detoxification

The conjugation of CMFDA to glutathione is a prime example of the cellular detoxification pathway mediated by Glutathione S-Transferases (GSTs). GSTs are a family of enzymes that play a critical role in protecting cells from xenobiotics and oxidative stress. They catalyze the nucleophilic attack of the thiol group of glutathione on electrophilic substrates, rendering them more water-soluble and easier to excrete from the cell.[5] In the case of CMFDA, this enzymatic reaction is what effectively traps the fluorescent dye inside the cell.

Troubleshooting

Low Fluorescence Signal:

-

Suboptimal CMFDA Concentration: Increase the CMFDA concentration in a stepwise manner.

-

Insufficient Incubation Time: Increase the incubation time.

-

Low Esterase Activity: Ensure cells are healthy and metabolically active. Some cell types may have inherently low esterase activity.

-

Low Glutathione Levels: Cellular stress can deplete glutathione levels. Ensure cells are cultured under optimal conditions.

-

Photobleaching: Minimize exposure to excitation light during microscopy. Use an anti-fade mounting medium if fixing cells.

High Background Fluorescence:

-

Incomplete Washing: Ensure thorough washing after the staining and recovery steps to remove all unbound dye.

-

CMFDA Concentration Too High: Titrate the CMFDA concentration downwards.

-

Cell Death: Dead or dying cells can show non-specific fluorescence. Co-stain with a viability dye like Propidium Iodide (PI) to exclude dead cells from the analysis.

-

Autofluorescence: Include an unstained control to assess the level of cellular autofluorescence. If high, consider using a dye with a different emission spectrum.

Cell Toxicity:

-

CMFDA Concentration Too High: Although generally non-toxic at working concentrations, very high concentrations can be detrimental. Reduce the CMFDA concentration.

-

Prolonged Incubation: Reduce the incubation time.

-

DMSO Toxicity: Ensure the final concentration of DMSO in the working solution is low (typically <0.5%).

By understanding the underlying mechanism of CMFDA and carefully optimizing the experimental protocol, researchers can effectively utilize this powerful tool for long-term cell tracking in a wide range of applications.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Evaluation Of Stability And Sensitivity Of Cell Fluorescent Labels When Used for Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Green CMFDA (5-Chloromethylfluorescein diacetate), Green fluorescent dye (CAS 136832-63-8) | Abcam [abcam.com]

- 5. Glutathione S-transferases--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CytoTrace™ Green CMFDA | AAT Bioquest [aatbio.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. adipogen.com [adipogen.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. fmhs.auckland.ac.nz [fmhs.auckland.ac.nz]

Principle of CMFDA in Live Cell Imaging: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Live cell imaging is a cornerstone of modern biological research and drug development, enabling the real-time observation of cellular processes in their native environment. A critical tool in this field is the use of fluorescent probes to track cells over time. Among these, 5-chloromethylfluorescein diacetate (CMFDA), commercially known as CellTracker™ Green CMFDA, has emerged as a robust and widely used long-term cell tracer. This in-depth technical guide elucidates the core principles of CMFDA, its mechanism of action, detailed experimental protocols, and its applications in research and drug development.

Core Principle and Mechanism of Action

CMFDA is a cell-permeant esterase substrate that becomes fluorescent and membrane-impermeant upon cellular processing. The principle of CMFDA as a live-cell stain revolves around a three-step intracellular activation and retention mechanism.

-

Passive Diffusion: CMFDA is a non-fluorescent and hydrophobic molecule that readily crosses the plasma membrane of living cells.[1][2]

-

Enzymatic Cleavage: Once inside the cell, ubiquitous intracellular esterases cleave the two acetate groups from the CMFDA molecule.[2][3] This enzymatic reaction yields the fluorescent compound 5-chloromethylfluorescein.

-

Thiol Conjugation and Retention: The chloromethyl group of the activated dye reacts with thiol-containing molecules, primarily glutathione (GSH), in a reaction that is believed to be mediated by glutathione S-transferase (GST).[2] This reaction forms a stable, membrane-impermeant fluorescent conjugate. This covalent binding ensures that the fluorescent probe is well-retained within the cell for extended periods, often through several cell divisions, and is not transferred to adjacent cells in a population.[1][2] The fluorescence signal can be maintained for at least 24 to 72 hours.[1]

This robust retention mechanism makes CMFDA an excellent probe for long-term cell tracking studies.[4] The staining pattern can also be fixed with aldehyde-based fixatives like formaldehyde or glutaraldehyde, allowing for subsequent analysis.[1][5]

Quantitative Data Summary

For consistent and reproducible results, understanding the key quantitative parameters of CMFDA is crucial. The following table summarizes these parameters based on manufacturer recommendations and literature.

| Parameter | Value | Reference |

| Excitation (max) | ~492 nm | [2] |

| Emission (max) | ~517 nm | [2] |

| Stock Solution Concentration | 10 mM in anhydrous DMSO | [3][5] |

| Working Concentration | 0.5 - 5 µM (Short-term staining) | [3] |

| 5 - 25 µM (Long-term staining) | [3] | |

| Incubation Time | 15 - 45 minutes | [3] |

| Incubation Temperature | 37°C | [3][5] |

| Fluorescence Retention | At least 24-72 hours | [1] |

Detailed Experimental Protocols

The following protocols provide a detailed methodology for staining both suspension and adherent cells with CMFDA for live cell imaging.

Reagent Preparation

-

CMFDA Stock Solution (10 mM):

-

Allow the lyophilized CMFDA product to warm to room temperature before opening.

-

Dissolve the contents in high-quality, anhydrous dimethyl sulfoxide (DMSO). For example, add 10.8 µL of DMSO to a 50 µg vial.[6]

-

Aliquot the stock solution into small volumes and store at ≤ -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[1]

-

-

CMFDA Working Solution (0.5 - 25 µM):

-

On the day of the experiment, dilute the 10 mM stock solution to the desired final working concentration in a serum-free medium or buffer (e.g., PBS or HBSS).[3][5] For example, to make a 5 µM working solution, add 1 µL of 10 mM stock solution to 2 mL of serum-free medium.

-

Pre-warm the working solution to 37°C before adding it to the cells.[3][5]

-

Staining Protocol for Adherent Cells

-

Cell Culture: Grow adherent cells on a suitable imaging vessel (e.g., glass-bottom dishes or chamber slides) to the desired confluency.

-

Staining:

-

Wash and Recovery:

-

Remove the CMFDA working solution.

-

Add fresh, pre-warmed, complete culture medium (containing serum) to the cells.

-

Incubate for at least another 30 minutes at 37°C to allow for complete de-esterification and conjugation.[5]

-

-

Imaging: The cells are now ready for live cell imaging using a fluorescence microscope with standard fluorescein (FITC) filter sets.

Staining Protocol for Suspension Cells

-

Cell Preparation:

-

Harvest suspension cells by centrifugation (e.g., 5 minutes at 300 x g).

-

Aspirate the supernatant.

-

-

Staining:

-

Wash and Recovery:

-

Centrifuge the labeled cells and remove the CMFDA working solution.[3]

-

Resuspend the cell pellet in fresh, pre-warmed, complete culture medium.

-

-

Final Preparation: The labeled cells can be dispensed into the desired culture or imaging vessel for analysis.[3]

Applications in Research and Drug Development

CMFDA's properties make it a versatile tool for various applications:

-

Cell Migration and Invasion Assays: In cancer research and immunology, CMFDA is used to track the movement of cells in real-time, for instance, in wound-healing assays or transwell migration assays.[7]

-

Co-culture and Cell-Cell Interaction Studies: CMFDA allows for the clear distinction of a labeled cell population when co-cultured with an unlabeled population. This is particularly useful in studying phenomena like NK cell-mediated cytotoxicity, where target cells are labeled with CMFDA to monitor their fate upon interaction with effector NK cells.[7]

-

In Vivo Cell Tracking: CMFDA is suitable for in vitro labeling of cells prior to their adoptive transfer into animals.[2] This enables researchers to track the location, persistence, and fate of the transferred cells in a whole-organism context, which is critical for cell-based therapy development.

-

Long-Term Fate and Proliferation Studies: As the CMFDA-conjugate is passed on to daughter cells, it can be used to track cell division.[1] Although the fluorescence intensity is halved with each division, this can be used to monitor proliferation over several generations.

Technical Considerations and Potential Artifacts

While CMFDA is a powerful tool, researchers should be aware of several considerations:

-

Cytotoxicity: At high concentrations or with prolonged exposure, CMFDA can be toxic to cells. It is essential to determine the optimal, lowest effective concentration and incubation time for each cell type to minimize adverse effects.

-

Effects on Cell Mechanics: Studies have shown that CMFDA and other similar dyes can alter the mechanical properties of cells. For example, CMFDA has been reported to increase the stiffness of MDA-MB-468 breast cancer cells by 4-7 times.[8] This is a critical consideration in fields where cell mechanics are a key parameter, such as mechanobiology or studies of cell motility in confined environments. The proposed mechanism for this stiffening involves the incorporation of the dye molecules into the phospholipid bilayer.[4][8]

-

Phototoxicity: Like all fluorophores, CMFDA is susceptible to photobleaching and can generate reactive oxygen species upon excitation with high-intensity light, leading to phototoxicity.[9] It is crucial to use the lowest possible laser power and exposure times during imaging to maintain cell health.[10]

-

Background Fluorescence: Culture media containing components like phenol red and riboflavin can contribute to background fluorescence, reducing image contrast.[11] Using phenol red-free imaging media is recommended to improve the signal-to-noise ratio.[11]

Conclusion

CMFDA is an invaluable fluorescent probe for long-term live cell imaging, offering robust cell labeling and retention. Its straightforward mechanism of action and well-established protocols make it accessible for a wide range of applications, from fundamental cell biology to preclinical drug development. By understanding the core principles, optimizing experimental conditions, and being mindful of potential artifacts, researchers can effectively leverage CMFDA to gain dynamic insights into cellular behavior.

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. Membrane-Permeant Reactive Tracers—Section 14.2 | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cell tracing dyes significantly change single cell mechanics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fmhs.auckland.ac.nz [fmhs.auckland.ac.nz]

- 6. ainslielab.web.unc.edu [ainslielab.web.unc.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. health.ucdavis.edu [health.ucdavis.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Fluorescence Properties of CMFDA

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent properties of 5-Chloromethylfluorescein Diacetate (CMFDA), a widely used green fluorescent probe for long-term cell tracking and viability studies.

Core Fluorescence Properties

CMFDA is a cell-permeant dye that, upon entering a viable cell, undergoes intracellular enzymatic and chemical reactions to become a fluorescent and cell-impermeant product. Initially, CMFDA is a non-fluorescent molecule. Once it crosses the cell membrane, intracellular esterases cleave the two acetate groups, and the chloromethyl group reacts with intracellular thiols, such as glutathione, in a reaction mediated by glutathione S-transferase.[1][2] This process results in a fluorescent conjugate that is well-retained within the cell for extended periods, often through several cell divisions.[3][4][5]

Spectral Characteristics

The fluorescent product of CMFDA exhibits spectral properties similar to fluorescein isothiocyanate (FITC).[3][6][7] The excitation and emission maxima are consistently reported across various suppliers and literature.

| Property | Wavelength (nm) |

| Excitation Maximum | ~492 - 498 |

| Emission Maximum | ~516 - 517 |

Note: The exact excitation and emission maxima may vary slightly depending on the cellular environment and the instrumentation used.[3]

Quantitative Fluorescence Data

Mechanism of Action and Cellular Retention

The transformation of CMFDA from a non-fluorescent, cell-permeant compound to a fluorescent, cell-impermeant probe is a key feature that enables its use in long-term cell tracking.

References

- 1. 136832-63-8 CAS MSDS (5-CHLOROMETHYLFLUORESCEIN DIACETATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CytoTrace™ Green CMFDA | AAT Bioquest [aatbio.com]

- 5. glpbio.com [glpbio.com]

- 6. Green CMFDA - CAS-Number 136832-63-8 - Order from Chemodex [chemodex.com]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. 5-CHLOROMETHYLFLUORESCEIN DIACETATE | 136832-63-8 [amp.chemicalbook.com]

A Technical Guide to CMFDA: Applications in Modern Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 5-chloromethylfluorescein diacetate (CMFDA), a versatile fluorescent probe, and its critical applications in neuroscience. We will explore its mechanism of action, detail its use in key experimental paradigms, provide structured quantitative data, and offer step-by-step protocols for its successful implementation in the laboratory.

Core Principles of CMFDA

1.1. Full Name and Chemical Properties

CMFDA stands for 5-chloromethylfluorescein diacetate.[1] It is a cell-permeable dye designed for long-term, stable labeling of viable cells. Its utility is rooted in a multi-step activation process that traps the fluorescent molecule within the cytoplasm.

1.2. Mechanism of Action

The effectiveness of CMFDA as a long-term cell tracer relies on a two-stage intracellular process:

-

Passive Diffusion and Enzymatic Cleavage: The non-fluorescent CMFDA molecule, containing two acetate groups, is electrically neutral and readily crosses the membrane of live cells. Once inside the cell, ubiquitous intracellular enzymes called esterases cleave the acetate groups. This conversion yields a fluorescent, membrane-impermeant product.[2][3]

-

Covalent Bonding and Retention: The cleaved molecule exposes a reactive chloromethyl group. This group covalently bonds with intracellular thiol-containing components, primarily glutathione (GSH), in a reaction that can be mediated by glutathione S-transferase (GST).[2] This covalent linkage ensures the fluorescent probe is well-retained within the cell for extended periods, often for at least 72 hours, and is passed on to daughter cells during division but not to adjacent cells in a population.[1][4]

The diagram below illustrates this intracellular activation and retention pathway.

Physicochemical and Staining Data

For reproducible results, understanding the properties of CMFDA and the typical parameters for its use is essential. The data below is summarized for easy reference.

Table 1: Physicochemical Properties of CMFDA

| Property | Value | Source(s) |

|---|---|---|

| Full Name | 5-Chloromethylfluorescein diacetate | [1] |

| Molecular Formula | C₂₅H₁₇ClO₇ | [1] |

| Molecular Weight | ~464.85 g/mol | [4] |

| Excitation (Max) | ~492 nm (post-cleavage) | [1][4] |

| Emission (Max) | ~517 nm (post-cleavage) | [1][4] |

| Recommended Solvent | Anhydrous DMSO | [3] |

| Storage | -20°C, protected from light |[4] |

Table 2: Recommended Staining Parameters for Neural Cells

| Parameter | Recommendation | Application Notes | Source(s) |

|---|---|---|---|

| Stock Solution | 2-10 mM in anhydrous DMSO | Prepare fresh; aliquot and freeze for long-term storage. | [3][5][6] |

| Working Concentration | 0.5 - 5 µM | For short-term tracking or assays with sensitive cells. | [3] |

| 5 - 25 µM | For long-term tracking (>24 hours) where a bright, persistent signal is needed. | [3][7] | |

| Incubation Time | 15 - 45 minutes | Optimal time depends on cell type and density. | [3][6] |

| Incubation Temperature | 37°C | Standard cell culture conditions are required for enzymatic activity. | [6][8] |

| Staining Medium | Serum-free medium or buffer (e.g., HBSS) | Serum can contain esterases that prematurely activate the dye. |[3][6] |

Key Applications in Neuroscience

CMFDA's properties make it a powerful tool for investigating various aspects of the nervous system.

3.1. Long-Term Tracking of Neural Cell Migration and Fate The stable, non-toxic labeling provided by CMFDA allows for the visualization of dynamic processes over days. Researchers can pre-label neural stem cells or progenitors to track their migration, differentiation, and integration into neural circuits in vitro. Similarly, the movement of glial cells like microglia or astrocytes in response to stimuli can be quantified.

3.2. Neurotoxicity and Cell Viability Assays Because CMFDA requires esterase activity and an intact cell membrane for retention, it serves as a robust marker of cell viability.[6] It is frequently combined with a nuclear stain that only enters membrane-compromised cells, such as Propidium Iodide (PI), for a two-color live/dead assay. In this setup, live cells fluoresce green, while dead cells show red nuclear staining.[7] This is invaluable for assessing the neurotoxic effects of compounds or modeling disease states.

The workflow for a typical neurotoxicity assay is outlined below.

3.3. Axon Tracing and Neuronal Co-Culture Studies CMFDA can be used as an anterograde tracer. When applied to a neuronal cell body, the dye will fill the axon, allowing for the visualization of projections. Its stable retention is advantageous for studying axonal dynamics and connectivity over time. Furthermore, its lack of transfer between cells makes it ideal for co-culture models.[4] For instance, one can label neurons with CMFDA and co-culture them with unlabeled astrocytes or microglia to study cell-cell interactions, synaptic pruning, or the effects of glial cells on neuronal health without ambiguity.[8][9][10]

Detailed Experimental Protocol: Long-Term Tracking of Adherent Neural Cells

This protocol provides a reliable method for labeling adherent cells such as primary neurons, astrocytes, or neural progenitor cells for multi-day tracking experiments.

4.1. Reagents and Materials

-

CMFDA dye (lyophilized powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Serum-free cell culture medium or Hanks' Balanced Salt Solution (HBSS)

-

Complete cell culture medium (with serum/supplements)

-

Adherent neural cells cultured on appropriate plates or coverslips

-

Phosphate-Buffered Saline (PBS)

4.2. Procedure

-

Stock Solution Preparation (10 mM): a. Bring the lyophilized CMFDA vial to room temperature before opening to prevent moisture condensation. b. Add the appropriate volume of anhydrous DMSO to create a 10 mM stock solution (e.g., for a 50 µg vial with MW ~464.8, add ~10.8 µL of DMSO).[7] c. Mix thoroughly by vortexing. This stock solution should be used promptly or aliquoted into single-use volumes and stored at -20°C, protected from light.[5]

-

Working Solution Preparation (5-10 µM): a. Pre-warm serum-free medium or HBSS to 37°C. b. Immediately before use, dilute the 10 mM stock solution into the pre-warmed medium to achieve the desired final concentration. For a 10 µM solution, dilute the stock 1:1000 (e.g., 2 µL of stock into 2 mL of medium).[6] c. Mix well by inverting or gentle vortexing.

-

Cell Labeling: a. Aspirate the complete culture medium from the adherent cells. b. Gently add the pre-warmed CMFDA working solution to cover the cells. c. Incubate the cells for 30 minutes at 37°C in a CO₂ incubator.[6]

-

Post-Labeling Incubation and Wash: a. After the 30-minute labeling incubation, carefully remove the CMFDA working solution. b. Add fresh, pre-warmed complete culture medium (containing serum or supplements) to the cells. c. Incubate for another 30 minutes at 37°C. This allows any remaining uncleaved CMFDA to diffuse out of the cells, reducing background fluorescence.[6] d. Aspirate the medium and wash the cells gently one to two times with sterile PBS to remove any residual dye.

-

Imaging: a. Add fresh, pre-warmed complete culture medium to the cells. b. The cells are now ready for long-term tracking. Image immediately for a time-zero reference point using a standard FITC/GFP filter set (Ex/Em: ~492/517 nm). c. Return the cells to the incubator and image at subsequent time points as required by the experimental design. The fluorescence should remain bright for at least 72 hours.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Cell tracing dyes significantly change single cell mechanics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. abpbio.com [abpbio.com]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. fmhs.auckland.ac.nz [fmhs.auckland.ac.nz]

- 7. ainslielab.web.unc.edu [ainslielab.web.unc.edu]

- 8. pubcompare.ai [pubcompare.ai]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

CMFDA Dye for Tracking Lymphocyte Proliferation: An In-depth Technical Guide

Introduction

The study of lymphocyte proliferation is fundamental to understanding the adaptive immune response, assessing immune competence, and developing novel immunotherapies. 5-Chloromethylfluorescein diacetate (CMFDA), a cell-permeable dye, serves as a robust tool for tracking cell division by flow cytometry. This technical guide provides a comprehensive overview of CMFDA, its mechanism of action, detailed experimental protocols for lymphocyte proliferation assays, data analysis strategies, and troubleshooting advice for researchers, scientists, and drug development professionals.

Core Principles of CMFDA-Based Proliferation Tracking

CMFDA is a non-fluorescent compound that passively diffuses across the cell membrane into the cytoplasm. Once inside a living cell, two key reactions occur:

-

Esterase Cleavage: Intracellular esterases cleave the acetate groups from the CMFDA molecule, rendering it fluorescent.

-

Thiol Conjugation: The chloromethyl group reacts with intracellular thiols, primarily on glutathione and proteins, forming a stable, cell-impermeant fluorescent conjugate.[1]

This covalent binding ensures that the fluorescent signal is well-retained within the cell and is distributed approximately equally between daughter cells upon division. Consequently, with each round of cell division, the fluorescence intensity of the progeny is halved. This progressive reduction in fluorescence allows for the resolution of distinct generations of proliferating cells by flow cytometry.[2]

Key Characteristics of CMFDA

| Property | Description |

| Chemical Name | 5-Chloromethylfluorescein diacetate |

| Excitation Max. | ~492 nm[3] |

| Emission Max. | ~517 nm[3] |

| Mechanism | Intracellular esterase cleavage and reaction with thiols |

| Cell Permeability | Permeable in diacetate form, impermeable after cleavage |

| Fixability | Aldehyde-fixable after conjugation[4] |

| Toxicity | Generally low, but concentration-dependent |

Experimental Protocols

I. Preparation of Reagents

-

CMFDA Stock Solution (10 mM):

-

Allow the lyophilized CMFDA powder to equilibrate to room temperature before opening.

-

Reconstitute the powder in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.

-

Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

-

-

Cell Staining Medium: Serum-free RPMI-1640 or PBS. The presence of protein in the staining medium can reduce staining efficiency as the dye may react with proteins in the medium.

-

Complete Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

II. CMFDA Staining of Lymphocytes

This protocol is optimized for peripheral blood mononuclear cells (PBMCs) or isolated lymphocyte populations.

-

Cell Preparation:

-

Isolate lymphocytes (e.g., human PBMCs by Ficoll-Paque density gradient centrifugation or mouse splenocytes).

-

Wash the cells twice with serum-free medium or PBS.

-

Count the cells and assess viability (should be >95%).

-

Resuspend the cells at a concentration of 1 x 107 cells/mL in pre-warmed (37°C) serum-free medium.

-

-

CMFDA Staining:

-

Prepare a 2X working solution of CMFDA in serum-free medium. The optimal final concentration should be determined empirically, but a starting range of 1-5 µM is recommended. For a final concentration of 2.5 µM, prepare a 5 µM working solution.

-

Add an equal volume of the 2X CMFDA working solution to the cell suspension.

-

Immediately vortex the cells gently to ensure uniform staining.

-

Incubate for 15-30 minutes at 37°C in a cell culture incubator, protected from light.

-

-

Washing:

-

Stop the staining reaction by adding 5-10 volumes of cold complete culture medium. The serum in the medium will quench any remaining unbound CMFDA.

-

Centrifuge the cells at 300-400 x g for 5 minutes.

-

Discard the supernatant and wash the cells twice more with complete culture medium.

-

-

Cell Culture for Proliferation:

-

Resuspend the CMFDA-labeled lymphocytes in complete culture medium at a density of 1-2 x 106 cells/mL.

-

Plate the cells in a suitable culture vessel (e.g., 96-well round-bottom plate).

-

Add the desired proliferation stimulus (e.g., anti-CD3/anti-CD28 antibodies, phytohemagglutinin (PHA), or a specific antigen).

-

Culture the cells for 3-7 days at 37°C in a humidified incubator with 5% CO2.

-

III. Flow Cytometry Acquisition and Analysis

-

Sample Preparation for Flow Cytometry:

-

Harvest the cells from culture.

-

Wash the cells with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

-

(Optional) Perform surface staining with fluorescently-labeled antibodies against lineage markers (e.g., CD3, CD4, CD8) to analyze the proliferation of specific lymphocyte subsets.

-

(Optional) Add a viability dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye) to exclude dead cells from the analysis.

-

Resuspend the cells in FACS buffer for acquisition.

-

-

Flow Cytometer Setup:

-

Use the 488 nm blue laser for excitation of CMFDA.

-

Detect the emission using a standard FITC filter (e.g., 530/30 nm bandpass filter).

-

Ensure proper compensation if performing multicolor analysis to correct for spectral overlap.

-

-

Data Analysis:

-

Gating Strategy:

-

Gate on lymphocytes based on forward scatter (FSC) and side scatter (SSC).

-

Exclude doublets using FSC-A vs. FSC-H.

-

Gate on live cells using the viability dye.

-

If applicable, gate on specific lymphocyte subsets (e.g., CD4+ T cells).

-

Analyze the CMFDA fluorescence on a histogram of the final gated population.

-

-

Proliferation Modeling: Use a proliferation analysis software package (e.g., FlowJo, FCS Express) to model the histogram data and extract quantitative parameters.

-

Quantitative Data Presentation

| Parameter | Recommended Range/Value | Rationale |

| CMFDA Staining Concentration | 1 - 5 µM | Balances bright initial staining with minimal cytotoxicity. Higher concentrations can be toxic and may inhibit proliferation. |

| Cell Staining Density | 1 x 107 cells/mL | Ensures uniform access of the dye to all cells. |

| Staining Time | 15 - 30 minutes | Sufficient for dye uptake and intracellular reactions. |

| Culture Duration | 3 - 7 days | Allows for multiple rounds of lymphocyte division to be observed. |

| Expected Number of Peaks | 4 - 8 | Represents the undivided parental generation and 3-7 subsequent daughter generations. |

Data Interpretation and Proliferation Metrics

| Metric | Description | Calculation |

| Division Index | The average number of divisions for all cells in the original population (including undivided cells). | Sum of (number of cells in each generation * generation number) / Total number of cells in all generations. |

| Proliferation Index | The average number of divisions for only the cells that have divided. | Sum of (number of cells in each generation * generation number) / Number of cells that have divided. |

| Percent Divided | The percentage of cells in the original population that have undergone at least one division. | (Number of cells that have divided / Total number of cells) * 100. |

Mandatory Visualizations

Signaling Pathways in T-Lymphocyte Proliferation

Caption: T-Lymphocyte activation and proliferation signaling cascade.

Experimental Workflow for CMFDA Proliferation Assay

Caption: Workflow for a CMFDA-based lymphocyte proliferation assay.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| High Cell Death/Low Proliferation | CMFDA concentration is too high. | Titrate CMFDA concentration downwards (e.g., 0.5 - 2.5 µM). Ensure cell viability is high (>95%) before staining. |

| Poor Resolution of Proliferation Peaks | Uneven initial staining. Low initial fluorescence intensity. | Ensure single-cell suspension before staining. Vortex gently but thoroughly after adding CMFDA. Increase CMFDA concentration slightly if initial staining is too dim, but monitor for toxicity. |

| High Background Fluorescence | Incomplete washing after staining. | Increase the number and volume of washes after the staining step. Ensure the quenching step with a serum-containing medium is performed. |

| No Proliferation Observed | Suboptimal cell stimulation. Cells are not viable. | Titrate the concentration of the stimulating agent (e.g., anti-CD3/CD28). Confirm the viability and responsiveness of the lymphocytes with a positive control (e.g., PHA). |

| Fluorescence Signal Too Dim in Later Generations | Low initial staining intensity. | Optimize the initial CMFDA concentration to be as bright as possible without inducing toxicity. Use a flow cytometer with high sensitivity. |

Conclusion

CMFDA is a valuable and reliable dye for the quantitative analysis of lymphocyte proliferation. Its stable intracellular retention and clear halving of fluorescence with each cell division allow for detailed tracking of generational progression. By following optimized protocols for staining, cell culture, and flow cytometric analysis, researchers can obtain high-quality, reproducible data on lymphocyte dynamics. Careful attention to experimental details, including dye concentration, cell handling, and data analysis strategies, is crucial for the successful application of this powerful technique in immunology and drug development.

References

The Core Principles of CMFDA in Flow Cytometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and practical applications of 5-chloromethylfluorescein diacetate (CMFDA) in flow cytometry. CMFDA is a robust fluorescent probe widely utilized for long-term cell tracking, proliferation studies, and viability assessments.

Principles of CMFDA Action

CMFDA is a cell-permeable dye that, in its original state, is colorless and non-fluorescent.[1] Its utility in cellular analysis stems from a multi-step intracellular activation process. Initially, the non-fluorescent CMFDA molecule freely diffuses across the cell membrane into the cytoplasm.[2] Once inside the cell, cytosolic esterases cleave the two acetate groups from the CMFDA molecule.[1][3] This enzymatic cleavage yields a fluorescent product, 5-chloromethylfluorescein (CMF).[3]

The key to CMFDA's effectiveness as a long-term cellular tracer lies in its chloromethyl group. This group reacts with thiol-containing molecules, primarily glutathione (GSH), in a reaction often mediated by glutathione S-transferase (GST).[4][5] This reaction forms a cell-impermeant fluorescent adduct, effectively trapping the dye within the cell.[6] The resulting fluorescent product is well-retained through several cell generations, being passed on to daughter cells but not to adjacent cells in a population.[4][7] This stable, long-term fluorescence allows for multigenerational tracking of cell movements and proliferation analysis.[8] At typical working concentrations, CMFDA is non-toxic to cells and does not affect their viability or proliferation.[4]

Mechanism of Action Diagram

Caption: Mechanism of CMFDA activation within a live cell.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of CMFDA in flow cytometry applications.

| Parameter | Value | Notes |

| Excitation Maximum | ~492 nm[1][9] | |

| Emission Maximum | ~517 nm[1][9] | |

| Molecular Weight | 464.8 Da | |

| Stock Solution Concentration | 1-10 mM in DMSO[10][11] | Should be aliquoted and stored at ≤-20°C, protected from light.[12] |

| Working Concentration (Short-term) | 0.5 - 5 µM[1][10] | For viability assays or experiments lasting less than 3 days.[13] |

| Working Concentration (Long-term) | 5 - 25 µM[1][10] | For cell tracking or proliferation studies over 3 days or with rapidly dividing cells.[13] |

| Incubation Time | 15 - 45 minutes[10][13] | At 37°C under appropriate growth conditions.[13] |

| Fluorescence Retention | At least 72 hours[1] | Can be retained for three to six generations.[4] |

Experimental Protocols

General Cell Staining Protocol with CMFDA

This protocol provides a general procedure for staining either suspension or adherent cells with CMFDA for subsequent flow cytometry analysis.

-

CMFDA Stock Solution (10 mM): Allow the lyophilized CMFDA to warm to room temperature before opening the vial.[13] Dissolve the contents in high-quality, anhydrous DMSO to a final concentration of 10 mM.[10][11]

-

CMFDA Working Solution (0.5-25 µM): On the day of the experiment, dilute the 10 mM CMFDA stock solution to the desired final working concentration in serum-free medium or a suitable buffer like Hanks' Balanced Salt Solution (HBSS).[10][13] Pre-warm the working solution to 37°C before use.[11] The optimal concentration should be determined empirically, but a starting point of 5 µM is often effective.[11]

-

Harvest cells by centrifugation and aspirate the supernatant.[13]

-

Gently resuspend the cell pellet in the pre-warmed CMFDA working solution.[13]

-

Incubate the cells for 15-45 minutes at 37°C, protected from light.[10][13]

-

After incubation, centrifuge the cells and remove the staining solution.[10]

-

Resuspend the cells in fresh, pre-warmed culture medium and incubate for an additional 30 minutes at 37°C to ensure complete modification of the dye.[11]

-

Wash the cells with PBS or an appropriate buffer.

-

The cells are now ready for analysis by flow cytometry.

-

When cells have reached the desired confluency, remove the culture medium from the dish.[13]

-

Add the pre-warmed CMFDA working solution to the cells.[13]

-

Incubate the cells for 15-45 minutes at 37°C, protected from light.[10][13]

-

Remove the staining solution and add fresh, pre-warmed culture medium.[11]

-

Incubate for an additional 30 minutes at 37°C.[11]

-

Wash the cells with PBS or an appropriate buffer.

-

Harvest the cells using standard trypsinization or cell scraping methods.

-

The cells are now ready for analysis by flow cytometry.

Cell Proliferation Assay Using CMFDA

The principle behind using CMFDA for proliferation analysis is that with each cell division, the fluorescent dye is distributed approximately equally between the two daughter cells.[7] This results in a halving of the fluorescence intensity with each generation, which can be resolved by flow cytometry.

-

Cell Staining: Stain the initial cell population with CMFDA using the general protocol described above. A higher concentration (e.g., 5-10 µM) may be beneficial to ensure a bright initial signal.

-

Baseline Measurement (Generation 0): Immediately after staining and washing, analyze a sample of the cells by flow cytometry to establish the fluorescence intensity of the undivided parent population (Generation 0).

-

Cell Culture: Culture the remaining stained cells under the desired experimental conditions.

-

Time-Course Analysis: At various time points (e.g., 24, 48, 72 hours), harvest the cells and analyze their fluorescence intensity by flow cytometry.

-

Data Analysis: On a histogram of fluorescence intensity, distinct peaks representing successive generations of divided cells will appear, each with approximately half the fluorescence of the preceding peak. This allows for the quantification of the number of cell divisions that have occurred in the population.

Experimental Workflow Diagrams

Caption: General workflow for staining cells with CMFDA.

Caption: Workflow for a CMFDA-based cell proliferation assay.

Concluding Remarks

CMFDA is a powerful and versatile tool for flow cytometric analysis, enabling researchers to track cell populations over extended periods and to quantify cellular proliferation with high resolution. Its straightforward staining protocol and stable fluorescence make it an invaluable reagent in diverse fields, including immunology, cancer biology, and stem cell research.[8] By understanding the core principles of its mechanism and adhering to optimized protocols, researchers can effectively leverage CMFDA to gain deeper insights into cellular dynamics.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Cell tracing dyes significantly change single cell mechanics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Invitrogen CellTracker Fluorescent Probes 20 x 50 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]

- 5. health.ucdavis.edu [health.ucdavis.edu]

- 6. abpbio.com [abpbio.com]

- 7. stratech.co.uk [stratech.co.uk]

- 8. pubcompare.ai [pubcompare.ai]

- 9. caymanchem.com [caymanchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. fmhs.auckland.ac.nz [fmhs.auckland.ac.nz]

- 12. docs.aatbio.com [docs.aatbio.com]

- 13. ulab360.com [ulab360.com]

A Technical Guide to CMFDA: A Fluorescent Probe for Quantifying Cellular Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 5-chloromethylfluorescein diacetate (CMFDA) as a tool to measure oxidative stress by quantifying cellular levels of reduced glutathione (GSH). It covers the probe's mechanism, detailed experimental protocols, data interpretation, and the biochemical pathways involved.

Introduction: Oxidative Stress and Glutathione

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and a biological system's ability to detoxify these reactive intermediates.[1] ROS, such as hydrogen peroxide (H₂O₂) and superoxide anions, can damage cellular components like DNA, proteins, and lipids.[1][2] Cells possess a sophisticated antioxidant defense system to counteract this damage, in which the tripeptide glutathione (GSH) is a central player.[3][4]

GSH is the most abundant non-protein thiol in mammalian cells and a key component in maintaining cellular redox homeostasis.[3][5] It directly neutralizes ROS and also acts as a cofactor for enzymes like glutathione peroxidases (GPx) and glutathione S-transferases (GSTs).[5][6] A decrease in the cellular pool of GSH, or a drop in the GSH/GSSG (oxidized glutathione) ratio, is a hallmark of oxidative stress.[5][6] Therefore, quantifying intracellular GSH levels serves as a reliable surrogate marker for oxidative stress.

CMFDA: Mechanism of Action

CMFDA (CellTracker™ Green) is a fluorescent probe designed to quantify the levels of reduced glutathione within living cells.[7] Its utility is based on a multi-step intracellular reaction that renders the probe fluorescent and traps it within the cell.

-

Passive Diffusion: The CMFDA molecule is electrically neutral and cell-permeant, allowing it to freely diffuse across the plasma membrane into the cytoplasm.[8]

-

Intracellular Activation: Once inside the cell, non-specific esterases cleave the acetate groups from the CMFDA molecule. This hydrolysis reaction yields 5-chloromethylfluorescein (CMF), a now cell-impermeant molecule.

-

GSH Conjugation: The crucial step for measurement involves the reaction of the chloromethyl group of CMF with the thiol group of reduced glutathione (GSH). This reaction, catalyzed by cytosolic glutathione S-transferases (GSTs), forms a fluorescent thioether conjugate (CMF-SG).[9][10]

-

Fluorescence and Retention: The resulting CMF-SG adduct is a stable, highly fluorescent molecule that is trapped within the cell due to its increased polarity.[8] The intensity of the green fluorescence is directly proportional to the concentration of GSH in the cell at the time of the reaction.

A decrease in cellular GSH, for instance due to oxidative stress, results in less CMF-SG conjugate formation and consequently, a lower fluorescence signal.

References

- 1. Quantifying ROS levels using CM-H2DCFDA and HyPer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. usu.edu [usu.edu]

- 3. Glutathione synthesis and its role in redox signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glutathione as a signaling molecule: Another challenge to pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Glutathione: new roles in redox signaling for an old antioxidant [frontiersin.org]

- 7. fmhs.auckland.ac.nz [fmhs.auckland.ac.nz]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Glutathione conjugation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: CMFDA Staining Protocol for Adherent Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-chloromethylfluorescein diacetate (CMFDA) is a widely used green fluorescent probe for long-term cell tracking studies.[1][2] Its cell-permeable nature allows it to freely cross the membranes of living cells.[1][2][3] Once inside, intracellular esterases cleave the acetate groups, rendering the molecule fluorescent.[1][3][4][5] A chloromethyl group then reacts with thiol-containing cellular components, primarily glutathione, forming a cell-impermeant adduct that is well-retained within the cell for extended periods, even through several cell divisions.[1][2][3][6] This stable labeling makes CMFDA an excellent tool for cell migration, proliferation, and co-culture studies. The fluorescence signal can be visualized using fluorescence microscopy or quantified by flow cytometry.[7]

Mechanism of Action

The staining process involves a two-step intracellular activation. Initially, the non-fluorescent CMFDA molecule diffuses across the cell membrane. Inside the cell, ubiquitous intracellular esterases hydrolyze the diacetate groups, yielding a fluorescent product.[1][3][4][5] Subsequently, the chloromethyl moiety reacts with cellular thiols, a reaction often mediated by glutathione S-transferase, creating a covalent bond that traps the fluorescent dye within the cell.[3] This covalent linkage ensures minimal dye leakage and transfer to adjacent cells in a population.[2][3][7]

Data Presentation: Recommended Staining Parameters

Quantitative parameters for CMFDA staining can be optimized based on the cell type and experimental duration. The following table summarizes generally recommended concentrations and incubation times.

| Parameter | Short-Term Staining (< 3 days) | Long-Term Staining (> 3 days) or Rapidly Dividing Cells |

| Working Concentration | 0.5 - 5 µM[3][4][5] | 5 - 25 µM[3][4][5] |

| Incubation Time | 15 - 45 minutes[3][4][5] | 15 - 45 minutes[3][4][5] |

Note: It is crucial to empirically determine the optimal concentration and incubation time for your specific cell line and experimental conditions to achieve bright, uniform staining with minimal cytotoxicity.[3][5] High dye concentrations can potentially affect cellular processes.[1][5]

Experimental Protocol

Materials and Reagents

-

CMFDA (5-chloromethylfluorescein diacetate)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Serum-free cell culture medium (e.g., DMEM, RPMI-1640)

-

Complete cell culture medium (with serum)

-

Phosphate-Buffered Saline (PBS)

-

Adherent cells cultured in appropriate vessels (e.g., plates, flasks, or on coverslips)

-

Formaldehyde (for fixation, optional)

Stock Solution Preparation (10 mM)

-

Allow the lyophilized CMFDA product to equilibrate to room temperature before opening.[3][4][5]

-

Reconstitute the CMFDA in high-quality, anhydrous DMSO to a final concentration of 10 mM.[3][4][5][8]

-

Aliquot the stock solution into small, single-use volumes and store at ≤ -20°C, protected from light and moisture.[7] Avoid repeated freeze-thaw cycles.[7]

Working Solution Preparation

-

On the day of the experiment, thaw an aliquot of the 10 mM CMFDA stock solution.

-

Dilute the stock solution to the desired final working concentration (refer to the table above) in serum-free medium.[3][4][5][8] Staining in the presence of serum is not recommended as esterases in the serum can prematurely cleave the dye, preventing its entry into cells.[9]

-

Pre-warm the working solution to 37°C before adding it to the cells.[3][4][5][8]

Staining Protocol for Adherent Cells

-

Grow adherent cells to the desired confluency on a suitable culture vessel.

-

Aspirate the complete culture medium from the cells.

-

Gently wash the cells once with pre-warmed PBS.

-

Add the pre-warmed CMFDA working solution to the cells, ensuring the entire cell monolayer is covered.[3][4][8]

-

Incubate the cells for 15-45 minutes at 37°C in a CO₂ incubator.[3][4][5][8] The optimal incubation time may vary between cell types.

-

Aspirate the CMFDA working solution.

-

Wash the cells twice with pre-warmed PBS to remove any unbound dye.

-

Add fresh, pre-warmed complete culture medium to the cells.

-

Incubate for at least 30 minutes at 37°C to allow for complete modification of the dye and for the cells to recover.[5][8]

-

The cells are now stained and ready for downstream applications, such as live-cell imaging or co-culture experiments.

Fixation (Optional)

CMFDA-stained cells can be fixed with aldehyde-based fixatives.[2][8][9]

-

After the final wash step in the staining protocol, add a 3.7% formaldehyde solution in PBS to the cells.

-

Wash the cells with PBS. The cells are now fixed and can be processed for immunocytochemistry or other applications. Note that some signal decrease may occur upon permeabilization.[6][9]

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No or weak fluorescence signal | Premature cleavage of CMFDA by serum esterases. | Ensure staining is performed in serum-free medium.[9] |

| Insufficient dye concentration or incubation time. | Increase the CMFDA concentration and/or incubation time. | |

| High background fluorescence | Incomplete removal of unbound dye. | Ensure thorough washing with PBS after staining.[9] |

| Cell toxicity or altered cell behavior | CMFDA concentration is too high. | Perform a titration experiment to determine the lowest effective concentration.[1][5] |

| Uneven staining | Inconsistent cell density or health. | Ensure a homogenous and healthy cell monolayer before staining. |

Visualization

Below are diagrams illustrating the CMFDA staining mechanism and the experimental workflow for adherent cells.

Caption: Mechanism of CMFDA activation within a living cell.

Caption: Experimental workflow for CMFDA staining of adherent cells.

References

- 1. Cell tracing dyes significantly change single cell mechanics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. abpbio.com [abpbio.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]

- 6. CellTracker™ Green CMFDA Dye, 20 x 50 μg - FAQs [thermofisher.com]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. fmhs.auckland.ac.nz [fmhs.auckland.ac.nz]

- 9. CellTracker™ Green CMFDA Dye, 1 mg - FAQs [thermofisher.com]

Application Notes and Protocols for CMFDA Cell Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-chloromethylfluorescein diacetate (CMFDA), commercially known as CellTracker™ Green CMFDA, is a fluorescent probe widely utilized for long-term cell tracking studies.[1][2] This lipophilic molecule readily crosses the cell membrane into the cytoplasm. Once inside a viable cell, intracellular esterases cleave the acetate groups, rendering the molecule fluorescent and cell-impermeant.[2][3][4][5][6] The probe's chloromethyl group reacts with thiol-containing proteins and peptides, forming covalent bonds that ensure the fluorescent marker is retained within the cell for extended periods, even through several generations of cell division.[1][2] This stability makes CMFDA an invaluable tool for monitoring cell migration, proliferation, and viability in various experimental settings.[3][7]

Mechanism of Action

The functionality of CMFDA relies on two key cellular processes: enzymatic activation and intracellular retention. Initially, the non-fluorescent CMFDA molecule freely diffuses across the plasma membrane. Inside the cell, ubiquitous intracellular esterases hydrolyze the diacetate groups, converting the molecule into a highly fluorescent fluorescein derivative.[1][2][4] Simultaneously, the chloromethyl moiety reacts with cellular thiols, primarily on glutathione and proteins, forming a stable covalent adduct. This reaction ensures that the fluorescent probe is well-retained within the cytoplasm and is passed on to daughter cells during mitosis, but not to adjacent cells in a population.[2][3][7]

Quantitative Data Summary

For optimal and reproducible results, careful consideration of reagent concentrations and incubation parameters is crucial. The following table summarizes key quantitative data for CMFDA cell labeling, compiled from various sources.

| Parameter | Recommended Range | Application | Notes |

| Stock Solution Concentration | 1-10 mM | General Use | Dissolve lyophilized CMFDA in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[2][3][8] |

| Working Solution Concentration | 0.5 - 5 µM | Short-term Staining (< 3 days), Viability Assays | Lower concentrations are generally sufficient for shorter experiments to minimize potential cytotoxicity.[4][5][6] |

| 5 - 25 µM | Long-term Staining (> 3 days), Proliferation Studies | Higher concentrations are recommended for long-term tracking and when cells are expected to divide multiple times.[4][5][6] | |

| Incubation Time | 15 - 45 minutes | General Use | The optimal time can vary depending on the cell type.[4][5][6] |

| Incubation Temperature | 37°C | Standard Cell Culture | Incubation at physiological temperature is critical for enzymatic activation.[3][8] |

| Excitation Wavelength (Max) | ~494 nm | Fluorescence Microscopy, Flow Cytometry | |

| Emission Wavelength (Max) | ~521 nm | Fluorescence Microscopy, Flow Cytometry | [3] |

Experimental Protocols

Protocol 1: CMFDA Labeling of Suspension Cells

This protocol provides a step-by-step guide for labeling cells grown in suspension.

Materials:

-

CMFDA (lyophilized powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)

-

Complete cell culture medium

-

Suspension cells

-

Centrifuge

-

Incubator (37°C, 5% CO₂)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Reagent Preparation:

-

10 mM CMFDA Stock Solution: Allow the CMFDA vial to warm to room temperature before opening. Dissolve the lyophilized product in high-quality anhydrous DMSO to a final concentration of 10 mM.[5][6][8] For example, add 215 µL of DMSO to 1 mg of CMFDA (MW: 464.86 g/mol ).[3] Mix well by vortexing. Aliquot the stock solution into smaller volumes and store at -20°C, protected from light.

-

CMFDA Working Solution: Just before use, dilute the 10 mM stock solution to the desired final working concentration (e.g., 5 µM) in pre-warmed (37°C) serum-free medium or PBS.[5][6][8] It is crucial to use a serum-free medium for the staining step as serum components can interfere with the dye.

-

-

Cell Preparation:

-

Harvest cells by centrifugation (e.g., 200 x g for 5 minutes).[9]

-

Aspirate the supernatant and resuspend the cell pellet in pre-warmed serum-free medium or PBS.

-